1-Boc-3-Bromo-4-chloroindole
Description
1-Boc-3-Bromo-4-chloroindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a bromine atom at the third position, and a chlorine atom at the fourth position of the indole ring. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-8(14)11-9(15)5-4-6-10(11)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBNWKEFLCKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654341 | |
| Record name | tert-Butyl 3-bromo-4-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-33-0 | |
| Record name | 1,1-Dimethylethyl 3-bromo-4-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-bromo-4-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloroindole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-Bromo-4-chloroindole can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of 1-Boc-indole. The reaction typically uses bromine and chlorine sources under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process requires precise control of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-Bromo-4-chloroindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free indole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically used for Boc deprotection.
Major Products Formed:
- Substituted indole derivatives with various functional groups.
- Biaryl compounds through coupling reactions.
- Free indole derivatives after Boc deprotection.
Scientific Research Applications
Scientific Research Applications
1-Boc-3-Bromo-4-chloroindole has diverse applications in several scientific domains:
Organic Synthesis
- Building Block : It serves as a versatile intermediate for synthesizing complex organic molecules, including natural product analogs.
- Substituted Indoles : The compound facilitates the formation of various substituted indole derivatives through electrophilic aromatic substitution reactions.
Medicinal Chemistry
- Pharmaceutical Development : It is crucial in synthesizing bioactive compounds with potential therapeutic effects, particularly in oncology and neurology.
- Mechanism of Action : The compound may interact with biological targets like enzymes or receptors, enhancing binding affinity due to the presence of halogen atoms .
Biological Research
- Bioactive Probes : Used to develop molecules that probe biological processes, aiding in the understanding of cellular signaling pathways.
- Anticancer Studies : Case studies indicate potential anticancer properties due to its ability to induce apoptosis in cancer cells through various mechanisms.
Industrial Applications
- Dyes and Pigments : The compound is utilized in producing dyes and pigments, leveraging its chemical properties for industrial applications .
Case Study 1: Anticancer Activity
Research highlighted that derivatives of indole, including this compound, exhibit anticancer activity by modulating apoptotic pathways. Studies demonstrated that these compounds can induce cell cycle arrest, leading to increased apoptosis in various cancer cell lines.
Case Study 2: Enzyme Inhibition
A study evaluated the inhibitory effects of brominated indoles on cyclooxygenase enzymes (COX). Findings suggested that structural modifications similar to those in this compound could enhance inhibitory potency, indicating potential applications in anti-inflammatory therapies.
Case Study 3: Neuropharmacological Effects
Indoline derivatives have been studied for their effects on serotonin receptors. Modifications like those found in this compound may influence binding affinities, suggesting potential therapeutic applications for anxiety and depression.
Mechanism of Action
The mechanism of action of 1-Boc-3-Bromo-4-chloroindole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
1-Boc-3-Bromoindole: Lacks the chlorine atom at the fourth position.
1-Boc-4-Chloroindole: Lacks the bromine atom at the third position.
3-Bromo-4-chloroindole: Lacks the Boc protecting group.
Uniqueness: 1-Boc-3-Bromo-4-chloroindole’s unique combination of Boc protection and halogenation at specific positions makes it a versatile intermediate. The Boc group provides stability during synthetic transformations, while the bromine and chlorine atoms offer sites for further functionalization.
Biological Activity
1-Boc-3-Bromo-4-chloroindole is a significant derivative of indole, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and halogen substituents. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
This compound is represented by the following chemical structure:
- Boc Group : Enhances stability during synthesis and facilitates further modifications.
- Halogen Atoms : The bromine and chlorine atoms contribute to the compound's biological activity by influencing binding affinities to various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, allowing it to modulate the activity of these targets effectively.
Key Mechanisms Include:
- Enzyme Inhibition : Compounds like this compound can inhibit enzymes involved in critical metabolic pathways, such as cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways essential for cell proliferation and differentiation.
Biological Activities
This compound exhibits a range of biological activities that are relevant for pharmaceutical applications:
Anticancer Activity
Research indicates that indole derivatives, including this compound, possess anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways .
Antimicrobial Properties
Indole derivatives are also noted for their antimicrobial activity. Specifically, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of indole derivatives. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases .
Research Findings and Case Studies
Q & A
Q. How can researchers critically assess conflicting reports on the stability of Boc-protected indoles?
- Methodological Answer : Review experimental conditions in conflicting studies:
- Accelerated Degradation Studies : Expose compounds to stress conditions (40°C/75% RH) and monitor decomposition via LC-MS.
- Mechanistic Probes : Use deuterated solvents (D2O) in hydrolysis studies to track proton exchange.
- Literature Synthesis : Replicate reported procedures to verify reproducibility, noting deviations in yields/purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
